molecular formula C5H6ClNO B2526852 N-methyl-N-prop-2-ynylcarbamoyl chloride CAS No. 13916-61-5

N-methyl-N-prop-2-ynylcarbamoyl chloride

Cat. No.: B2526852
CAS No.: 13916-61-5
M. Wt: 131.56
InChI Key: JXQQFKXKZPUAAO-UHFFFAOYSA-N
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Description

N-methyl-N-prop-2-ynylcarbamoyl chloride: is a chemical compound with the molecular formula C_5H_6ClNO. It is used in various scientific research applications, ranging from pharmaceutical synthesis to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-N-prop-2-ynylcarbamoyl chloride can be synthesized through the reaction of N-methyl-N-prop-2-ynylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:

N-methyl-N-prop-2-ynylamine+PhosgeneN-methyl-N-prop-2-ynylcarbamoyl chloride+HCl\text{N-methyl-N-prop-2-ynylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} N-methyl-N-prop-2-ynylamine+Phosgene→N-methyl-N-prop-2-ynylcarbamoyl chloride+HCl

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but with enhanced safety protocols and equipment to handle phosgene, a highly toxic reagent .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-prop-2-ynylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted carbamoyl derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, under mild to moderate conditions.

    Catalysts: Sometimes catalysts like Lewis acids are used to enhance the reaction rate.

Major Products: The major products formed from these reactions are typically substituted carbamoyl compounds, which can be further utilized in various chemical syntheses .

Scientific Research Applications

N-methyl-N-prop-2-ynylcarbamoyl chloride has diverse applications in scientific research, including:

    Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Material Science: It is employed in the development of new materials with specific properties.

    Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism by which N-methyl-N-prop-2-ynylcarbamoyl chloride exerts its effects involves the formation of covalent bonds with target molecules. This interaction can inhibit the activity of certain enzymes or alter the properties of materials. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

  • N-methyl-N-prop-2-ynylamine
  • N-methylcarbamoyl chloride
  • Prop-2-ynylcarbamoyl chloride

Comparison: N-methyl-N-prop-2-ynylcarbamoyl chloride is unique due to the presence of both the N-methyl and prop-2-ynyl groups, which confer specific reactivity and properties. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it valuable in various research applications .

Properties

IUPAC Name

N-methyl-N-prop-2-ynylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c1-3-4-7(2)5(6)8/h1H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQQFKXKZPUAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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